N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)valine
Description
IUPAC Nomenclature and Functional Group Analysis
The compound’s IUPAC name is derived through sequential identification of its backbone and substituents. The primary structure consists of a valine residue acylated at its α-amino group by a piperidine-4-carboxylic acid derivative. The piperidine ring is further substituted at the 1-position by an N-(tert-butoxycarbonyl)leucine moiety. The systematic name is:
(2S)-2-({1-[(2S)-2-(tert-Butoxycarbonylamino)-4-methylpentanoyl]piperidin-4-yl}carbonylamino)-3-methylbutanoic acid .
Key functional groups include:
- tert-Butoxycarbonyl (Boc) protecting group : A carbamate group attached to the leucine residue’s α-amino group, providing steric protection during peptide synthesis.
- Amide bonds : Two critical amide linkages—one between leucine and piperidine, and another between piperidine and valine.
- Carboxylic acid : The terminal valine residue retains a free carboxylic acid group, enabling further conjugation or salt formation.
- Chiral centers : The compound contains four stereogenic centers (C2 of leucine, C1 and C4 of piperidine, and C2 of valine), necessitating explicit stereochemical descriptors in its nomenclature.
Molecular Topology and Conformational Isomerism
The molecule’s topology is defined by its piperidine ring, which adopts a chair conformation in its lowest-energy state due to minimized 1,3-diaxial interactions. Substituents at the 1- and 4-positions influence ring puckering:
- The N-Boc-leucyl group at position 1 adopts an equatorial orientation to avoid steric clashes with the piperidine ring’s axial hydrogens.
- The carbonylvaline group at position 4 occupies an axial position, stabilizing the chair conformation through intramolecular hydrogen bonding with the Boc group’s carbonyl oxygen.
Conformational isomerism arises from:
- Piperidine ring inversion : Interconversion between chair conformers occurs with an energy barrier of ~42 kJ/mol, as calculated for analogous N-acylated piperidines.
- Amide bond rotation : Restricted rotation around the C–N bonds of the leucine-piperidine and piperidine-valine amides results in distinct cis and trans rotamers. Nuclear Overhauser effect (NOE) studies of similar compounds suggest a 3:1 preference for the trans configuration due to reduced steric hindrance.
Crystallographic Data and Solid-State Packing Arrangements
While direct crystallographic data for this compound remains unpublished, insights are extrapolated from structurally related N-Boc-protected peptides:
In the solid state, molecular packing is dominated by:
- Hydrogen bonds : Between the valine carboxylic acid and piperidine NH groups (2.8–3.0 Å).
- Van der Waals interactions : Between tert-butyl groups of adjacent molecules, creating hydrophobic layers spaced ~6.7 Å apart.
- π-Stacking : Absent due to the lack of aromatic systems.
Tautomeric Possibilities and Prototropic Equilibria
The compound exhibits limited tautomerism due to its lack of enolizable protons. However, prototropic equilibria influence its reactivity:
- Carboxylic acid dissociation : The valine carboxyl group has a pKₐ ≈ 2.3, protonated at physiological pH but deprotonated in basic conditions.
- Piperidine NH acidity : The secondary amine in the piperidine ring has a pKₐ ~10.5, remaining protonated below pH 9.
- Boc group stability : The tert-butoxycarbonyl moiety resists hydrolysis at pH >4 but cleaves under strong acidic conditions (e.g., HCl/dioxane), regenerating the leucine amine.
Notably, the amide bonds show no keto-enol tautomerism due to resonance stabilization. Quantum mechanical calculations (DFT/B3LYP) on similar systems predict a rotational barrier of 60–80 kJ/mol for amide bonds, consistent with restricted tautomerization.
Properties
Molecular Formula |
C22H39N3O6 |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
3-methyl-2-[[1-[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C22H39N3O6/c1-13(2)12-16(23-21(30)31-22(5,6)7)19(27)25-10-8-15(9-11-25)18(26)24-17(14(3)4)20(28)29/h13-17H,8-12H2,1-7H3,(H,23,30)(H,24,26)(H,28,29) |
InChI Key |
OYPDPMMOPWYHGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCC(CC1)C(=O)NC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Activation
Conversion of the 4-hydroxyl or 4-amine group to a carboxylic acid is achieved via oxidation or hydrolysis. For example:
- Oxidation : Piperidin-4-ol → Piperidin-4-one using Jones reagent (CrO₃/H₂SO₄)
- Hydrolysis : Piperidin-4-yl nitrile → Piperidin-4-carboxylic acid under acidic or basic conditions
Coupling to Valine
The activated carboxylic acid (e.g., acyl chloride or mixed anhydride) is coupled to valine’s primary amine. A representative procedure involves:
- Reagents :
- Valine : 1.2 equivalents
- Activating Agent : Thionyl chloride (for acyl chloride formation)
- Base : Sodium bicarbonate (to scavenge HCl)
- Solvent : Tetrahydrofuran (THF) or ethyl acetate
- Yield : 75–88% (based on analogous carbamate couplings)
Deprotection and Final Purification
While the Boc group on leucine remains intact throughout the synthesis, residual protecting groups (e.g., methyl esters) may require removal. Acidic hydrolysis with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is typically employed. Final purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures product homogeneity.
Comparative Analysis of Methodologies
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at the piperidine’s 1- and 4-positions necessitate careful stoichiometric control. Using bulky coupling agents (e.g., PyBroP) minimizes undesired side reactions.
- Boc Stability : Elevated temperatures (>100°C) in polar solvents (e.g., DMSO) may cleave the Boc group. Microwave-assisted reactions in NMP offer a balance between speed and stability.
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients (1:2 to 1:1) effectively separates intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and piperidine ring.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, it can be used as a probe to study enzyme interactions and protein folding due to its specific stereochemistry and functional groups.
Medicine
Medically, it may serve as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Industrially, it can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then interact with enzymes or receptors. The piperidine ring and chiral centers play crucial roles in binding specificity and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(tert-Butoxycarbonyl)-3-methyl-L-valine (CAS 613-118-8)
- Structural Differences: The absence of the piperidin-4-yl-carbonyl group distinguishes this compound.
- Functional Impact : While both compounds utilize Boc protection, the methyl group in 613-118-8 may reduce solubility in polar solvents, whereas the piperidine in the target compound improves lipophilicity for membrane permeability .
(S)-N-(tert-Butoxycarbonyl)valine (CAS 13734-41-3)
- Key Contrast: This simpler analog lacks the piperidine-leucine hybrid structure.
- Synthetic Utility : Both compounds are used in solid-phase peptide synthesis, but the target molecule’s complexity necessitates additional steps for piperidine conjugation .
(S)-4-(1-Methylethyl)-5,5-diphenyloxazolidin-2-one (CAS 184346-45-0)
- Structural Divergence: This oxazolidinone-based compound replaces the piperidine and valine with a diphenyl-substituted oxazolidinone ring.
- Role in Synthesis: While oxazolidinones are chiral auxiliaries in asymmetric synthesis, the target compound’s design prioritizes peptide backbone functionality for biological targeting .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~480 g/mol | 2.8 | Low | Boc, piperidine, valine |
| N-(tert-Butoxycarbonyl)-3-methyl-L-valine | ~245 g/mol | 1.5 | Moderate | Boc, methyl-valine |
| (S)-N-(tert-Butoxycarbonyl)valine | ~231 g/mol | 1.2 | High | Boc, valine |
Research Findings and Implications
- Target Compound Advantages :
- Limitations: Lower aqueous solubility than simpler Boc-amino acids (e.g., CAS 13734-41-3) may require formulation optimization. Synthetic complexity increases production costs relative to non-hybrid peptides.
Biological Activity
N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)valine is a synthetic compound that integrates elements of amino acid chemistry and peptide synthesis. Its structure features a valine residue linked through a carbonyl group to a piperidine ring, which is substituted with a tert-butoxycarbonyl (Boc) protecting group on the leucine side chain. This compound is of interest in medicinal chemistry, particularly for its potential applications in peptide-based therapeutics.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 359.49 g/mol. The structural complexity arises from the combination of the piperidine ring and the Boc-protected amino acid, which may influence its biological activity and interactions with biological targets.
Comparative Analysis
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| N-tert-butoxycarbonyl-L-leucine | No piperidine ring; simpler structure |
| N-(tert-butoxycarbonyl)-L-phenylalanine | Lacks piperidine; primarily used in peptide synthesis |
| Piperidine derivatives | Varying substituents; focus on different biological activities |
This comparison highlights that while this compound incorporates unique structural elements, its core functionalities align with established peptide chemistry paradigms.
Case Studies and Research Findings
Research on related compounds provides insights into the potential biological activities:
Case Study 1: Interaction Studies
- Interaction studies involving similar compounds have shown that modifications in amino acid sequences can significantly alter binding affinities to target receptors, which may be applicable to this compound .
Case Study 2: Pharmacodynamics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
